molecular formula C23H27N5O2S B11400128 6-(4-ethoxyphenyl)-N-(2-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-ethoxyphenyl)-N-(2-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11400128
M. Wt: 437.6 g/mol
InChI Key: ZCDJDZXSBDNISO-UHFFFAOYSA-N
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Description

6-(4-ETHOXYPHENYL)-N-(2-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazine ring, which is further substituted with ethoxyphenyl, methylphenyl, and propyl groups.

Preparation Methods

The synthesis of 6-(4-ETHOXYPHENYL)-N-(2-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsCommon reaction conditions involve the use of solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

6-(4-ETHOXYPHENYL)-N-(2-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-ETHOXYPHENYL)-N-(2-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . The pathways involved can include inhibition of metabolic processes or disruption of cellular functions, leading to the desired biological effect.

Comparison with Similar Compounds

Similar compounds to 6-(4-ETHOXYPHENYL)-N-(2-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties

Properties

Molecular Formula

C23H27N5O2S

Molecular Weight

437.6 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-N-(2-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C23H27N5O2S/c1-4-8-19-25-26-23-28(19)27-20(16-11-13-17(14-12-16)30-5-2)21(31-23)22(29)24-18-10-7-6-9-15(18)3/h6-7,9-14,20-21,27H,4-5,8H2,1-3H3,(H,24,29)

InChI Key

ZCDJDZXSBDNISO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3C)C4=CC=C(C=C4)OCC

Origin of Product

United States

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